molecular formula C7H9N3O2 B8536672 N-methoxy-N-methylpyridazine-3-carboxamide

N-methoxy-N-methylpyridazine-3-carboxamide

Cat. No. B8536672
M. Wt: 167.17 g/mol
InChI Key: GSUYCGVIPSDREV-UHFFFAOYSA-N
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Patent
US08633212B2

Procedure details

To a solution of LDA (23.4 mL, 42.1 mmol, 1.8 M in THF) in THF (150 mL) was added slowly a solution of compound 1 (3.6 g, 21.05 mmol) in THF (77 mL) at −60° C. under a N2 atmosphere. After being stirred at −60° C. for 1 h, a solution of compound 2 (7.05 g, 18.9 mmol)) in THF (23 mL) was added slowly to the above solution. The resulting mixture was stirred at −60° C. for 2 h. The reaction mixture was quenched with water (15 mL). The aqueous layer was extracted with EtOAc (3×40 mL). The combined organic layers were washed with brine (20 mL), dried over Na2SO4 and concentrated under reduced pressure to dryness. The residue was purified by column chromatography on silica gel (petroleum: ethyl acetate, 10:1) to give compound 3 (2.5 g, yield 26%) as a yellow solid.
Name
Quantity
23.4 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
7.05 g
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two
Yield
26%

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.Br[C:10]1[CH:18]=[C:17]2C(C[C:15]3(CCC(=O)CC3)[C:16]2=[O:19])=C[CH:11]=1.CON(C)C(C1[N:32]=[N:33]C=CC=1)=O>C1COCC1>[N:32]1[CH:11]=[CH:10][CH:18]=[C:17]([CH:16]([OH:19])[CH3:15])[N:33]=1 |f:0.1|

Inputs

Step One
Name
Quantity
23.4 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
3.6 g
Type
reactant
Smiles
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
77 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.05 g
Type
reactant
Smiles
CON(C(=O)C=1N=NC=CC1)C
Name
Quantity
23 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
After being stirred at −60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −60° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (15 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×40 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (petroleum: ethyl acetate, 10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=NC(=CC=C1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 106.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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